5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-{2-[(2-Chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a benzylidene core substituted with a 2-chlorobenzyloxy group at the ortho position. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and DNA-binding properties . The presence of the 2-chlorobenzyloxy substituent enhances its lipophilicity and electronic effects, which are critical for interactions with biological targets such as DNA or enzymes . Its synthesis typically involves Knoevenagel condensation between barbituric acid and a substituted benzaldehyde precursor, followed by purification and characterization via techniques like ¹H-NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-7-3-1-6-12(14)10-25-15-8-4-2-5-11(15)9-13-16(22)20-18(24)21-17(13)23/h1-9H,10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUILNVPQVKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)NC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367379 | |
| Record name | 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-55-7 | |
| Record name | 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2-chlorobenzyl alcohol with a suitable benzylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity of the Benzylidene Group
The conjugated enone system (C=C-C=O) in the benzylidene moiety enables potential cycloaddition or nucleophilic addition reactions:
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Diels-Alder Reactivity : Acts as a dienophile with electron-rich dienes .
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Michael Addition : The α,β-unsaturated ketone may undergo nucleophilic attacks at the β-carbon .
Spectroscopic Characteristics (Analog-Based Predictions)
While direct data for the 2-chloro derivative is unavailable, analogs suggest:
Stability and Side Reactions
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Intramolecular Hydrogen Bonding : Stabilizes the structure via O–H···O interactions between hydroxyl and carbonyl groups .
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Hydrolysis Risk : The enone system may hydrolyze under strongly acidic or basic conditions.
Comparative Analysis of Derivatives
Substituent position (2-chloro vs. 4-chloro) impacts electronic effects and reaction kinetics:
Limitations and Research Gaps
Scientific Research Applications
5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., 4o, 4p) increase melting points compared to dimethylamino derivatives due to stronger intermolecular interactions .
- Methoxy Groups: The 3-methoxy group in 4o introduces steric hindrance but enhances solubility, as seen in its lower melting point (224–227°C) compared to non-methoxy analogs .
- NH vs. N-Methylation: Methylation of NH groups (e.g., 4o) shifts IR carbonyl stretches to lower frequencies (1726 cm⁻¹ vs. 1743 cm⁻¹ in non-methylated analogs), indicating altered electronic environments .
Anticancer Activity
- Target Compound: Limited direct data, but analogs like 5-benzylidene-1,3-dimethyl-trione derivatives show IC₅₀ values of 2–10 µM against ovarian (A2780) and breast (MCF-7) cancer cells .
- 4-Chlorobenzyloxy Derivative (4o) : Exhibits moderate activity (IC₅₀ ~15 µM) against solid tumors, likely due to enhanced DNA intercalation from the chloro substituent .
- Indole-Containing Analogs : 5-((1-benzylindol-3-yl)methylene)-trione derivatives demonstrate superior potency (IC₅₀ <5 µM) via dual DNA binding and kinase inhibition .
DNA-Binding Affinity
Antimicrobial Activity
- Fluoro-Substituted Derivatives : 4p and 4c exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming chlorinated analogs (MIC ~32 µg/mL) .
- Unsubstituted Benzylidene : 5-benzylidenebarbituric acid derivatives show broad-spectrum activity but lower potency (MIC >64 µg/mL) .
Stability and Solvent Effects
- Keto-Enol Tautomerism: The 2-chlorobenzyloxy substituent stabilizes the keto form in polar solvents, as shown for 5-(2,6-dichlorobenzylidene)-trione via DFT studies .
- Solvatochromism: Derivatives with para-dimethylamino groups exhibit pronounced solvatochromic shifts (Δλ >50 nm in polar vs. nonpolar solvents), useful in solvent polarity assessment .
Biological Activity
5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring and various substituents that may influence its pharmacological properties. Understanding its biological activity is critical for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is C16H14ClN3O3, with a molecular weight of approximately 345.75 g/mol. The compound contains a chlorobenzyl ether and a benzylidene moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the chlorobenzyl group may enhance this activity by interacting with microbial cell membranes or metabolic pathways.
- Anticancer Potential : Compounds in the pyrimidine class have been investigated for their anticancer effects. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes or receptors involved in cell proliferation.
- Antioxidant Properties : Some pyrimidine derivatives demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
The biological mechanisms underlying the activity of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Cellular Interaction : The chlorobenzyl moiety may facilitate interactions with cellular receptors or membrane components, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound could exert protective effects against oxidative damage.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies : In vitro assays showed that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
- Anticancer Activity : In cell culture studies using human cancer cell lines (e.g., HeLa and MCF-7), the compound displayed dose-dependent cytotoxicity. Flow cytometry analyses indicated that it induces apoptosis through both intrinsic and extrinsic pathways.
- Antioxidant Activity : The compound was tested using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays and exhibited strong antioxidant activity with an IC50 value lower than many common antioxidants.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione on MCF-7 breast cancer cells. Results indicated:
- Cell Viability Reduction : A reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours.
- Mechanism Investigation : Western blot analysis revealed increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
Case Study 2: Antimicrobial Activity
In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli:
- Inhibition Zones : The compound produced inhibition zones ranging from 15 to 25 mm depending on concentration.
- Synergistic Effects : When combined with conventional antibiotics like amoxicillin, enhanced antibacterial activity was observed.
Data Summary Table
Q & A
Q. What synthetic methods are used to prepare 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6-trione and its derivatives?
Answer: The compound is synthesized via Knoevenagel condensation between barbituric acid and substituted benzaldehyde derivatives. For example:
- Reaction conditions : Ethanol under reflux for 2–4 hours .
- Key intermediates : Substituted benzaldehydes (e.g., 2-chlorobenzyloxybenzaldehyde) are condensed with barbituric acid.
- Purification : Recrystallization (ether/hexane) or silica gel chromatography yields pure products .
Characterization data (for analogous derivatives):
| Derivative | Melting Point (°C) | 1H-NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| 4h | 285–290 | 11.30 (s, NH), 5.23 (s, OCH2) | 1728.19, 1680.62 |
| 4m | 213–215 | 7.59 (d, J=8.48 Hz, Ar-H), 5.22 (s, OCH2) | 1727.56, 1667.53 |
Q. How is the compound characterized structurally and spectroscopically?
Answer:
- 1H/13C-NMR : Aromatic protons (δ 7.1–8.4 ppm) and benzyloxy groups (δ ~5.2 ppm) confirm substitution patterns. NH protons appear as broad singlets (δ 11.1–11.3 ppm) .
- IR : Strong C=O stretches (1660–1730 cm⁻¹) and NH vibrations (~3300 cm⁻¹) validate the barbituric acid core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386.1 for 4h) confirm molecular weight .
Q. What preliminary biological activities have been reported for this compound class?
Answer:
- STAT3 inhibition : Analogous derivatives (e.g., compound 11) show IC50 = 3.8 µM in EMSA assays, with selective inhibition over STAT1 .
- Antiproliferative activity : Reduced viability in Panc-1 pancreatic cancer cells (IC50 ~10 µM) via STAT3 pathway disruption .
- DNA binding : Derivatives bind ctDNA with Ka = 2.1×10⁴ M⁻¹ , suggesting intercalation or groove binding .
Advanced Research Questions
Q. How do substituent modifications at R1 and R2 influence STAT3 inhibitory activity?
Answer:
- R1 (N-substituent) : Bulky groups (e.g., p-tolyl) enhance activity by sterically blocking STAT3-DNA binding. Docking studies show ΔG = -9.2 kcal/mol for derivatives with bulky R1 .
- R2 (benzyloxy substituent) : Electron-withdrawing groups (e.g., 4-Cl) improve potency. 3D-QSAR models indicate hydrophobic interactions at R2 are critical .
Q. Example SAR Table :
| Derivative | R1 Group | R2 Group | IC50 (µM) | KD (µM) |
|---|---|---|---|---|
| 11 | p-tolyl | 4-Cl | 3.8 | N/A |
| 12 | p-tolyl | 4-SPh-Cl | 2.5 | 10.7 |
Q. What computational strategies are used to predict physicochemical properties and binding modes?
Answer:
- DFT calculations : CAM-B3LYP/6-311G* optimizes geometry and calculates HOMO-LUMO gaps (e.g., ΔE = 4.1 eV) .
- Molecular docking : Docking into STAT3’s DNA-binding domain (DBD) reveals hydrophobic interactions with Leu583 and Val636. Binding energies correlate with IC50 values (R² = 0.89) .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic hotspots for activity optimization .
Q. How can DNA-binding affinity be experimentally quantified and optimized?
Methodology :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., compound 12 has KD = 10.7 µM) .
- UV-Vis titration : Determines binding constants (Ka) via hypochromic shifts (e.g., 4m: Ka = 2.1×10⁴ M⁻¹) .
- Modification strategies : Introduce bromine or methoxy groups at the benzylidene ring to enhance π-π stacking with DNA bases .
Q. What in vitro models are used to evaluate therapeutic potential?
Answer:
- Cancer models : Panc-1 (pancreatic) and MCF-7 (breast) cell lines for antiproliferative assays .
- Fibrosis models : Hepatic stellate cells (HSCs) treated with TGF-β to assess NF-κB pathway inhibition .
- PPARγ activation : Reporter gene assays in HEK293 cells to measure transcriptional activity (e.g., SKLB-102 EC50 = 0.71 µM) .
Q. How are contradictions in biological data resolved (e.g., varying IC50 values)?
Approach :
- Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour MTT assays vs. 48-hour resazurin) .
- Off-target profiling : Test against related targets (e.g., STAT1, STAT5) to confirm selectivity .
- Structural analogs : Synthesize and compare derivatives with incremental substitutions to isolate critical moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
